molecular formula C7H16O2 B8722290 (S)-1-Butoxypropan-2-ol

(S)-1-Butoxypropan-2-ol

Cat. No.: B8722290
M. Wt: 132.20 g/mol
InChI Key: RWNUSVWFHDHRCJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Butoxypropan-2-ol is an organic compound that belongs to the class of alcohols and ethers It is characterized by the presence of a butyloxy group attached to a hydroxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Butoxypropan-2-ol typically involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

(S)-propylene oxide+butanolcatalystThis compound\text{(S)-propylene oxide} + \text{butanol} \xrightarrow{\text{catalyst}} \text{this compound} (S)-propylene oxide+butanolcatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Butoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The butyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of butyloxyacetone.

    Reduction: Formation of butyloxypropane.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

(S)-1-Butoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Butoxypropan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-butyloxy-2-hydroxypropane: The enantiomer of (S)-1-Butoxypropan-2-ol.

    1-methoxy-2-hydroxypropane: A similar compound with a methoxy group instead of a butyloxy group.

    1-ethoxy-2-hydroxypropane: A similar compound with an ethoxy group instead of a butyloxy group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the butyloxy group, which can impart distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2S)-1-butoxypropan-2-ol

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

RWNUSVWFHDHRCJ-ZETCQYMHSA-N

Isomeric SMILES

CCCCOC[C@H](C)O

Canonical SMILES

CCCCOCC(C)O

Origin of Product

United States

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